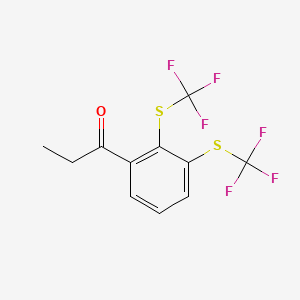
1-(2,3-Bis(trifluoromethylthio)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Bis(trifluoromethylthio)phenyl)propan-1-one is an organic compound characterized by the presence of trifluoromethylthio groups attached to a phenyl ring
Preparation Methods
The synthesis of 1-(2,3-Bis(trifluoromethylthio)phenyl)propan-1-one typically involves organic synthesis techniques. One common method includes the reaction of 2,3-dichlorophenylpropan-1-one with trifluoromethylthiolate under specific conditions to introduce the trifluoromethylthio groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-(2,3-Bis(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding alcohols or hydrocarbons.
Scientific Research Applications
1-(2,3-Bis(trifluoromethylthio)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2,3-Bis(trifluoromethylthio)phenyl)propan-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylthio groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can modulate various biochemical pathways by binding to specific proteins and altering their activity .
Comparison with Similar Compounds
1-(2,3-Bis(trifluoromethylthio)phenyl)propan-1-one can be compared with other compounds such as:
1-(2,3-Bis(trifluoromethylthio)phenyl)propan-2-one: Similar structure but different positional isomer.
1-(3-(trifluoromethyl)phenyl)propan-1-one: Lacks the additional trifluoromethylthio group, resulting in different chemical properties.
(1R,2S)-2-amino-1-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol: Contains amino and hydroxyl groups, making it more hydrophilic.
These comparisons highlight the unique properties of this compound, particularly its enhanced lipophilicity and potential for diverse applications.
Properties
Molecular Formula |
C11H8F6OS2 |
|---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
1-[2,3-bis(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H8F6OS2/c1-2-7(18)6-4-3-5-8(19-10(12,13)14)9(6)20-11(15,16)17/h3-5H,2H2,1H3 |
InChI Key |
JIRBXWLWKZEEFK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)SC(F)(F)F)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















